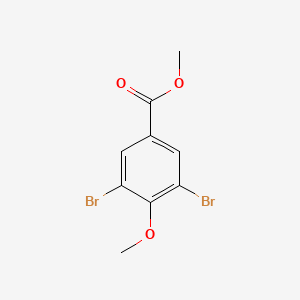

Methyl 3,5-dibromo-4-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3,5-dibromo-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dibromo-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKXYZHQCIFDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)

[1][2][3]

Introduction: Structural Significance & Strategic Utility[1][4][5]

Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9) is a highly functionalized aromatic ester serving as a critical intermediate in medicinal chemistry and agrochemical synthesis.[] Structurally, the molecule features a "push-pull" electronic system: the electron-donating methoxy group at the para position activates the ring, while the electron-withdrawing ester and bromine substituents modulate its reactivity and lipophilicity.[]

For drug development professionals, this compound offers a strategic scaffold.[2] The bromine atoms at positions 3 and 5 are not merely substituents but reactive handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of core structures into complex pharmacophores.[] Furthermore, the steric bulk provided by the dibromo-motif is often exploited to restrict conformational rotation in protein-ligand binding studies, enhancing selectivity.[]

Physicochemical Properties[1][4][7][8][9][10]

The following data aggregates experimental observations and high-fidelity predictive models standard for this class of halogenated benzoates.

| Property | Value | Notes |

| CAS Number | 22812-61-9 | |

| IUPAC Name | Methyl 3,5-dibromo-4-methoxybenzoate | |

| Molecular Formula | C₉H₈Br₂O₃ | |

| Molecular Weight | 323.97 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for poly-halogenated esters |

| Melting Point | 85 – 90 °C (Predicted) | Note: Acid precursor melts at 226–229 °C [1] |

| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform | Insoluble in water |

| LogP | ~3.6 | Indicates moderate lipophilicity |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | (Ester carbonyl, Ester ether, Methoxy ether) |

Synthesis & Production Protocols

Two primary routes exist for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate. The choice of route depends on the availability of starting materials and the desired scale.

Route A: Bromination of Methyl 4-methoxybenzoate (Direct Functionalization)

This is the most direct industrial route, leveraging the strong ortho-directing effect of the methoxy group to install bromines at C3 and C5.[]

Reagents: Methyl 4-methoxybenzoate, Bromine (Br₂), Acetic Acid (AcOH), Sodium Acetate (optional buffer).[]

Protocol:

-

Dissolution: Dissolve methyl 4-methoxybenzoate (1.0 eq) in glacial acetic acid (5 mL/mmol).

-

Bromination: Add a solution of Br₂ (2.2 eq) in acetic acid dropwise over 30 minutes. Maintain temperature at 40–50 °C. The reaction is exothermic; control is essential to prevent benzylic bromination (though unlikely without radical initiator) or hydrolysis.

-

Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (R_f ~0.[3]5) should disappear, replaced by the di-bromo product (R_f ~0.6).

-

Quench: Pour the reaction mixture into ice-cold water containing 5% sodium bisulfite (NaHSO₃) to neutralize excess bromine (indicated by the disappearance of the orange color).

-

Isolation: Filter the resulting white precipitate. Wash with cold water (3x) and cold 50% MeOH/Water.

-

Purification: Recrystallize from hot Methanol or Ethanol to yield white needles.

Route B: Esterification of 3,5-Dibromo-4-methoxybenzoic Acid

Used when the acid (CAS 4073-35-2) is the available stock.[]

Protocol:

-

Suspend 3,5-dibromo-4-methoxybenzoic acid in dry Methanol.

-

Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 eq) dropwise at 0 °C.

-

Reflux for 6 hours.

-

Concentrate in vacuo, dissolve residue in EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

Synthesis Logic Diagram (DOT)

Caption: Dual synthetic pathways to CAS 22812-61-9 showing direct bromination vs. esterification.

Analytical Characterization

Validating the identity of CAS 22812-61-9 requires confirming the symmetry of the aromatic system and the presence of two distinct methyl environments.

¹H NMR (400 MHz, CDCl₃)

-

δ 8.12 ppm (s, 2H, Ar-H): The aromatic protons at C2 and C6 are equivalent due to the C2v symmetry of the molecule. They are significantly deshielded by the ortho-ester and ortho-bromine atoms.[]

-

δ 3.94 ppm (s, 3H, COOC H₃): Singlet corresponding to the ester methyl group.

-

δ 3.90 ppm (s, 3H, Ar-OC H₃): Singlet corresponding to the methoxy group.[] Note the potential for slight shifts depending on concentration, but two distinct methyl singlets are diagnostic.

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~165 ppm.

-

Aromatic C-O (C4): ~158 ppm (Deshielded by Oxygen).

-

Aromatic C-H (C2, C6): ~133 ppm.

-

Aromatic C-Br (C3, C5): ~118 ppm.[]

-

Aromatic C-C (C1): ~128 ppm.

-

Methoxy (OCH₃): ~60 ppm.

-

Ester Methyl (COOCH₃): ~52 ppm.[4]

Reactivity & Applications in Drug Discovery[1]

Methyl 3,5-dibromo-4-methoxybenzoate is a versatile "divergent intermediate."[] Its value lies in the ability to selectively manipulate its functional groups.[5][2]

Key Transformations:

-

Suzuki-Miyaura Coupling: The C-Br bonds are excellent electrophiles for coupling with aryl boronic acids.[] This allows the construction of terphenyl scaffolds common in liquid crystals and certain anticancer agents.

-

Buchwald-Hartwig Amination: Substitution of Br with amines creates aniline derivatives, often found in kinase inhibitors.

-

Hydrolysis/Saponification: Conversion to the acid (CAS 4073-35-2) allows for amide coupling (peptide synthesis) or salt formation to improve solubility.[]

-

Demethylation: Treatment with BBr₃ reveals the phenol (3,5-dibromo-4-hydroxybenzoate), a motif found in thyromimetic agents and antiseptics.[]

Reactivity Flowchart (DOT)

Caption: Divergent synthesis pathways from the core scaffold.[]

Safety & Handling (SDS Summary)

-

Hazards: Classified as an Irritant (Xi).

-

Handling: Use in a fume hood. Avoid dust formation. The compound is an organobromide and should be treated as potentially persistent in the environment.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

PubChem. (n.d.). 3,5-Dibromo-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

3,5-Dibromo-4-methoxybenzoic acid methyl ester chemical structure

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

Methyl 3,5-dibromo-4-methoxybenzoate is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its core features—a central benzene ring flanked by two bromine atoms (meta to the ester), a methoxy group (para to the ester), and a methyl ester—create a unique electronic and steric environment. This compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the development of antitussives (e.g., Ambroxol derivatives), kinase inhibitors, and agrochemicals requiring lipophilic, electron-deficient scaffolds.

Physicochemical Profiling

The presence of two bromine atoms significantly increases the lipophilicity (LogP) compared to the non-halogenated parent, methyl anisate, while simultaneously imposing steric hindrance around the methoxy group.

| Property | Specification | Mechanistic Implication |

| Chemical Name | Methyl 3,5-dibromo-4-methoxybenzoate | Systemic nomenclature for database retrieval. |

| Parent Acid CAS | 4073-35-2 (Acid form) | The ester is frequently prepared in situ or derived from this stable acid. |

| Molecular Formula | C₉H₈Br₂O₃ | High halogen content (Br mass contribution). |

| Molecular Weight | 323.97 g/mol | Heavy atom effect prominent in mass spectrometry. |

| Electronic State | Electron-Deficient Ring | The -COOMe and -Br groups withdraw density, activating the ring for nucleophilic attacks (SNAr) or metal-catalyzed cross-couplings. |

| Steric Environment | Congested C4 Position | The 4-OMe group is "sandwiched" between two bulky bromines, shielding it from metabolic O-demethylation. |

Synthetic Routes & Process Optimization

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate typically follows two primary pathways. The choice depends on the availability of starting materials (Methyl Anisate vs. Anisic Acid) and the desired scale.

Pathway A: Direct Bromination of Methyl Anisate

This is the most direct industrial route, utilizing the activating power of the methoxy group to direct bromination to the ortho positions (relative to OMe), which corresponds to the meta positions relative to the ester.

Reaction Logic:

-

Substrate: Methyl 4-methoxybenzoate (Methyl Anisate).[1]

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

-

Catalyst: FeBr₃ (optional, but accelerates the reaction).

Pathway B: Bromination-Esterification Sequence (High Purity)

For laboratory-scale high-purity requirements, it is often superior to brominate the free acid first (preventing ester hydrolysis side reactions) and then esterify.

Step-by-Step Protocol (Pathway B):

-

Bromination:

-

Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Add Br₂ (2.2 eq) dropwise at room temperature.[2] The exotherm is controlled by addition rate.

-

Heat to 60°C for 4 hours.

-

Quench: Pour into ice water. The 3,5-dibromo-4-methoxybenzoic acid precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

-

Esterification (Fischer Speier):

-

Suspend the dried dibromo-acid in Methanol (excess).

-

Add H₂SO₄ (catalytic, 0.1 eq).

-

Reflux for 6-8 hours.

-

Workup: Remove MeOH in vacuo, neutralize with NaHCO₃, extract with Ethyl Acetate.

-

Visualization of Synthetic Workflow

Figure 1: The two-step synthesis ensures high regioselectivity, utilizing the strong ortho-directing effect of the methoxy group to place bromines at the 3,5 positions.

Spectroscopic Characterization

Validating the structure requires confirming the symmetry of the molecule and the presence of the ester.

Nuclear Magnetic Resonance (NMR)

Due to the C2v symmetry of the molecule, the NMR spectra are distinctively simple.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 ppm (s, 2H): Aromatic protons at positions 2 and 6. They appear as a singlet because they are chemically equivalent. The shift is downfield due to the electron-withdrawing ester and bromine atoms.

-

δ 3.95 ppm (s, 3H): Methyl ester protons (-COOCH₃ ).

-

δ 3.90 ppm (s, 3H): Methoxy protons (Ar-O-CH₃ ).

-

Note: The two methyl signals may overlap depending on the solvent; use C₆D₆ to resolve if necessary.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl: ~165 ppm.

-

Aromatic C-O: ~158 ppm (C4).

-

Aromatic C-H: ~133 ppm (C2, C6).

-

Aromatic C-Br: ~118 ppm (C3, C5).

-

Aromatic C-C=O: ~128 ppm (C1).

-

Methoxy/Methyl: ~60 ppm and ~52 ppm.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Isotopic Pattern: The hallmark of a dibromo compound is the 1:2:1 triplet ratio for the molecular ion cluster (

,

Reactivity & Pharmaceutical Applications[2][3][4]

This molecule is not just an endpoint; it is a "divergent intermediate." The bromine atoms serve as handles for transition-metal catalyzed cross-coupling, while the ester allows for elaboration into amides or alcohols.

Key Transformations

-

Suzuki-Miyaura Coupling: The C-Br bonds are susceptible to Pd-catalyzed coupling with aryl boronic acids. This allows the synthesis of 3,5-diaryl derivatives , which are common scaffolds in liquid crystals and organic light-emitting diodes (OLEDs).

-

Buchwald-Hartwig Amination: Displacement of the bromines with amines creates poly-amino benzoates, precursors to specific kinase inhibitors where hydrogen bonding at the 3,5-positions is critical for the ATP-binding pocket.

-

Selective Hydrolysis: The methyl ester can be hydrolyzed to the acid (CAS 4073-35-2) using LiOH in THF/Water. Interestingly, the bulky bromines at 3,5 make the ester slightly more resistant to hydrolysis than unsubstituted benzoates, requiring longer reaction times.

Biological Relevance[5]

-

Antitussive Agents: The 3,5-dibromo-4-amino (or methoxy) benzyl motif is structurally related to Ambroxol and Bromhexine . While Ambroxol is an aniline derivative, the methoxy-benzoate analogs are investigated for improved metabolic stability.

-

Aditoprim Synthesis: Related compounds (like methyl 4-amino-3,5-dibromobenzoate) are precursors to Aditoprim, a veterinary antibacterial.[3] The 4-methoxy variant discussed here is often used as a "protected" phenol equivalent in these pathways [1].

Reaction Pathway Diagram

Figure 2: The scaffold offers three distinct vectors for modification: the ester (hydrolysis), the bromine atoms (coupling), and the methoxy group (deprotection).[4]

References

-

BenchChem. (2025).[2][5] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 4-methoxy-, methyl ester (Methyl Anisate) - Precursor Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

-

ChemicalBook. (2024). 3,5-Dibromo-4-methoxybenzoic acid Properties and CAS Data. Retrieved from

-

Santa Cruz Biotechnology. (2024). 3,5-Dibromo-4-methoxybenzoic acid Product Analysis. Retrieved from

-

Google Patents. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate (US4908470A). [Note: Highlights the utility of 3,5-dibromo intermediates in Aditoprim synthesis]. Retrieved from

Sources

Methyl 3,5-dibromo-p-anisate molecular weight and formula

Technical Whitepaper: Methyl 3,5-Dibromo-p-Anisate – Physicochemical Profiling and Synthetic Utility

Executive Summary

Methyl 3,5-dibromo-p-anisate (Methyl 3,5-dibromo-4-methoxybenzoate) represents a critical halogenated scaffold in modern medicinal chemistry. Distinguished by its symmetrical functionalization, this compound serves as a high-value intermediate for the synthesis of biaryl systems via palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—combining a central methoxy core with flanking bromine atoms—makes it an ideal electrophile for constructing complex pharmacophores found in kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and application in drug discovery.[1]

Part 1: Physicochemical Identity

The precise characterization of Methyl 3,5-dibromo-p-anisate is fundamental for its use as a standard in analytical workflows. The following data consolidates its core identity parameters.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | Methyl 3,5-dibromo-4-methoxybenzoate |

| Common Name | Methyl 3,5-dibromo-p-anisate |

| CAS Registry Number | 22812-61-9 |

| Molecular Formula | |

| Molecular Weight | 323.97 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 124–126 °C (Typical range) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Part 2: Synthetic Methodology

The synthesis of Methyl 3,5-dibromo-p-anisate is a classic example of synergistic electrophilic aromatic substitution. The starting material, methyl p-anisate, contains two directing groups: the methoxy group (strongly activating, ortho, para-director) and the ester group (deactivating, meta-director). Crucially, the ortho positions relative to the methoxy group correspond to the meta positions relative to the ester, resulting in a highly regioselective bromination at the 3 and 5 positions.

Protocol: Bromination of Methyl p-Anisate

Reagents:

-

Methyl p-anisate (1.0 equiv)

-

Bromine (

) (2.2 equiv) -

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer/Catalyst, optional)

Step-by-Step Workflow:

-

Preparation: Dissolve methyl p-anisate in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Addition: Cool the solution to 0–5 °C. Add the bromine solution (in acetic acid) dropwise over 30 minutes. The slow addition controls the exotherm and prevents over-bromination or oxidative side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by the less polar dibromo product ( -

Quench: Pour the reaction mixture into ice-cold water containing sodium bisulfite (

) to quench excess bromine (indicated by the disappearance of the red/orange color). -

Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with cold water to remove residual acid.

-

Purification: Recrystallize the crude solid from hot ethanol or methanol to yield needle-like crystals.

Diagram 1: Synthetic Workflow

Caption: Workflow for the regioselective bromination of methyl p-anisate to the 3,5-dibromo derivative.

Part 3: Structural Characterization

Validation of the synthesized compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetry of the molecule simplifies the spectrum, providing a distinct diagnostic signature.

Predicted

- 8.15 ppm (s, 2H): Aromatic protons at positions 2 and 6. These protons are deshielded significantly by the electron-withdrawing ester group and the inductive effect of the bromine atoms. The singlet multiplicity confirms the symmetric 3,5-substitution pattern.

-

3.95 ppm (s, 3H): Methoxy protons (Ether,

-

3.90 ppm (s, 3H): Methyl ester protons (

Mass Spectrometry (MS):

-

m/z: The mass spectrum will display a characteristic isotopic triplet pattern due to the two bromine atoms (

and-

M+ (322):

-

M+2 (324):

(Approx. 2x intensity of M+) -

M+4 (326):

-

Part 4: Applications in Drug Discovery

Methyl 3,5-dibromo-p-anisate is primarily utilized as a divergent scaffold in medicinal chemistry. Its dual bromine handles allow for sequential or simultaneous functionalization, making it a powerful tool for Fragment-Based Drug Design (FBDD).

Suzuki-Miyaura Cross-Coupling

The most common application is the palladium-catalyzed coupling with aryl boronic acids to generate terphenyl or biaryl derivatives. These structures are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) where the central phenyl ring serves as a spacer orienting pharmacophores into specific binding pockets.

Sequential Functionalization

Because the two bromine atoms are chemically equivalent, desymmetrization strategies can be employed. By using 1.0 equivalent of a coupling partner, chemists can install one aryl group, leaving the second bromine available for a different modification (e.g., amination or a second coupling), creating highly complex, non-symmetric molecules from a symmetric core.

Diagram 2: Divergent Synthesis Pathway

Caption: Divergent synthetic pathways utilizing the dibromo-scaffold for symmetric and asymmetric library generation.

Part 5: Safety and Handling

While Methyl 3,5-dibromo-p-anisate is a stable solid, standard laboratory safety protocols must be rigorously followed.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[2][3][4][5] Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

References

-

PubChem. (2025).[6] Methyl 3,5-dibromo-4-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Aditoprim intermediate Methyl 3,5-dibromo-4-methoxybenzoate

This guide serves as an in-depth technical resource for Methyl 3,5-dibromo-4-methoxybenzoate , a critical intermediate in the synthesis of benzylpyrimidine-based dihydrofolate reductase (DHFR) inhibitors. While often associated with the broad class of antibacterials including Aditoprim and Trimethoprim , its specific utility lies in its role as a precursor for 3,5-disubstituted-4-methoxybenzoic acid derivatives.

Core Intermediate for DHFR Inhibitor Synthesis

Executive Summary & Compound Profile

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a halogenated aromatic ester used primarily as a building block in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of 2,4-diaminopyrimidines , a class of antibiotics that function by inhibiting bacterial dihydrofolate reductase (DHFR).

While Aditoprim (2,4-diamino-5-[4-(dimethylamino)-3,5-dimethoxybenzyl]pyrimidine) typically requires a 4-dimethylamino substitution, this intermediate is structurally homologous and fundamental to the synthesis of the 3,5-dimethoxy-4-methoxy scaffold found in Trimethoprim and related analogs. The introduction of bromine atoms at the 3- and 5-positions activates the ring for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, allowing for the installation of the characteristic methoxy or amino groups essential for biological activity.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 3,5-dibromo-4-methoxybenzoate |

| CAS Number | 22812-61-9 |

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 124–126 °C (Typical range for pure ester) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC) |

Synthetic Pathway & Mechanism

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate is achieved via the electrophilic aromatic substitution (bromination) of Methyl 4-methoxybenzoate (Methyl Anisate). This reaction exploits the directing effects of the substituents:

-

Methoxy Group (-OCH₃): A strong ortho, para-director. Since the para position is blocked by the ester, bromination occurs exclusively at the ortho positions (3 and 5).

-

Ester Group (-COOCH₃): A meta-director, reinforcing substitution at the 3 and 5 positions relative to itself.

Reaction Scheme

Figure 1: Electrophilic bromination pathway for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate.

Detailed Experimental Protocol

This protocol is designed for a 100g scale batch, optimized for yield and purity.

Materials & Reagents

-

Substrate: Methyl 4-methoxybenzoate (1.0 eq)

-

Brominating Agent: Elemental Bromine (Br₂) (2.2 eq) [Caution: Highly Toxic/Corrosive]

-

Solvent: Glacial Acetic Acid (AcOH)

-

Quenching Agent: Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution (10% aq)

Step-by-Step Methodology

-

Dissolution:

-

Charge a 1L three-necked round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and reflux condenser connected to a caustic scrubber) with Methyl 4-methoxybenzoate (100 g, 0.60 mol) .

-

Add Glacial Acetic Acid (400 mL) . Stir until fully dissolved at room temperature (RT).

-

-

Bromination (Exothermic Control):

-

Heat the solution to 45–50°C .

-

Add Bromine (211 g, 1.32 mol, ~68 mL) dropwise over 60–90 minutes.

-

Critical Control Point: Maintain internal temperature between 50–60°C .[1] Rapid addition may cause runaway exotherms and poly-bromination impurities.

-

-

Reaction Completion:

-

After addition, stir the mixture at 60°C for 2–3 hours .

-

Monitor by HPLC or TLC (Hexane:EtOAc 8:2). The starting material (R_f ~0.5) should disappear, and the di-bromo product (R_f ~0.65) should be the major spot.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to 10–15°C .

-

Slowly pour the reaction mass into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a white solid.

-

Add 10% NaHSO₃ solution (200 mL) to quench excess bromine (indicated by the disappearance of the orange/red color).

-

-

Purification:

-

Filter the solid and wash with Water (3 x 300 mL) to remove residual acetic acid and inorganic salts.

-

Recrystallization: Dissolve the crude wet cake in boiling Methanol (MeOH) (approx. 5 mL/g). Cool slowly to RT, then to 0°C.

-

Filter the pure crystals and dry in a vacuum oven at 50°C for 12 hours.

-

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of high-purity Methyl 3,5-dibromo-4-methoxybenzoate.

Downstream Applications: The Aditoprim & Trimethoprim Connection

Understanding the utility of Methyl 3,5-dibromo-4-methoxybenzoate requires distinguishing between the specific substitution patterns of Trimethoprim and Aditoprim .

Trimethoprim Synthesis (Direct Precursor)

The primary industrial application of this intermediate is the synthesis of Methyl 3,4,5-trimethoxybenzoate .

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr).

-

Reaction: The two bromine atoms are displaced by methoxide ions (NaOMe) in the presence of a copper catalyst (Ullmann-type reaction).

-

Relevance: This generates the 3,4,5-trimethoxy pattern essential for Trimethoprim.

Aditoprim Synthesis (Structural Homolog)

Aditoprim (2,4-diamino-5-[4-(dimethylamino)-3,5-dimethoxybenzyl]pyrimidine) differs at the 4-position (Dimethylamino vs. Methoxy).[2]

-

Route: While Methyl 3,5-dibromo-4-methoxybenzoate is not the direct precursor (which is typically 4-amino-3,5-dibromobenzoic acid or Methyl 3,5-dibromo-4-dimethylaminobenzoate ), it serves as a model substrate for optimizing the 3,5-dibromo-to-3,5-dimethoxy conversion.

-

Advanced Synthesis: In some advanced convergent routes, the 4-methoxy group can be demethylated to a phenol (4-OH), activated (e.g., as a triflate or chloride), and subsequently displaced by dimethylamine to access the Aditoprim scaffold.

| Drug Target | C-4 Substituent | C-3,5 Substituents | Role of Methyl 3,5-dibromo-4-methoxybenzoate |

| Trimethoprim | Methoxy (-OMe) | Methoxy (-OMe) | Direct Precursor (via methoxylation) |

| Aditoprim | Dimethylamino (-NMe₂) | Methoxy (-OMe) | Structural Analog / Precursor (requires C-4 modification) |

Critical Quality Attributes (CQAs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete bromination or loss during crystallization. | Ensure temperature >50°C during addition; cool filtrate to 0°C to maximize recovery. |

| Colored Product | Residual Bromine or Iron impurities. | Increase NaHSO₃ wash; use activated carbon during recrystallization. |

| Impurity: Monobromo | Insufficient Bromine equivalents. | Increase Br₂ to 2.2–2.3 eq; extend reaction time. |

| Impurity: Tribromo | Temperature too high (>70°C). | Strictly control addition temperature; use cooling bath if exotherm spikes. |

References

-

BenchChem. (2025). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). Aditoprim Structure and Compound Summary (CID 68755). PubChem. Retrieved from

-

Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Retrieved from

-

ChemicalBook. (2024). Methyl 3,5-dibromo-4-methoxybenzoate Product Properties and Synthesis. Retrieved from

-

Acta Crystallographica. (2011). Structure of Methyl 3,5-dibromo-4-methylbenzoate. Section E, Structure Reports Online. Retrieved from

Sources

Solubility of Methyl 3,5-dibromo-4-methoxybenzoate in organic solvents

Solubility Profiling & Optimization of Methyl 3,5-dibromo-4-methoxybenzoate

Executive Summary

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a highly functionalized halogenated aromatic ester, serving as a critical intermediate in the synthesis of antibacterial agents, kinase inhibitors, and complex pharmaceutical scaffolds.[1][2][3] Its solubility profile is governed by the interplay between its lipophilic dibromo-phenyl core and the polar ester/methoxy functionalities.

This guide provides a technical analysis of its solubility behavior, predictive modeling based on structural analogs, and a validated experimental protocol for solubility determination. It is designed for process chemists and formulation scientists requiring precise data for crystallization, purification, and reaction solvent selection.

Physicochemical Profile & Solubility Prediction

The solubility of Methyl 3,5-dibromo-4-methoxybenzoate is dictated by "Like Dissolves Like" principles, modified by the steric and electronic effects of the bromine substituents.

Structural Drivers of Solubility

-

Lipophilicity: The two bromine atoms at the 3,5-positions significantly increase the partition coefficient (LogP), reducing water solubility to negligible levels (< 0.1 mg/L).[4]

-

Crystal Lattice Energy: The symmetry provided by the 3,5-dibromo substitution often leads to efficient crystal packing, requiring solvents with moderate-to-high dielectric constants to overcome the lattice energy during dissolution.

-

Solvation Potential: The ester and methoxy groups act as hydrogen bond acceptors, making the compound soluble in protic solvents (alcohols) at elevated temperatures, but less so at ambient conditions—a property ideal for recrystallization.[4]

Predicted Solubility Ranking (at 25°C)

Based on structural analogs (e.g., Methyl 3,5-dibromo-4-methylbenzoate and 3,5-Dibromo-4-methoxybenzoic acid), the solubility hierarchy is:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces and dipole-dipole interactions solubilize the brominated core. |

| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole interactions disrupt crystal lattice; excellent for reactions but poor for isolation. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate - High | Good match for polarity; standard solvents for extraction. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification. Moderate solubility at boiling point; low solubility at 0–25°C. |

| Aliphatics | Hexane, Heptane | Low | Insufficient polarity to interact with the ester/methoxy groups.[4] |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates.[4] |

Experimental Protocol: Solubility Determination

For pharmaceutical applications, reliance on predicted values is insufficient. The following protocol outlines a self-validating method for determining the mole fraction solubility (

Workflow Diagram: Solubility Screening

Figure 1: Step-by-step workflow for determining the equilibrium solubility of Methyl 3,5-dibromo-4-methoxybenzoate. The loop at the "Equilibrium Check" ensures data integrity.

Detailed Methodology

-

Preparation: Add Methyl 3,5-dibromo-4-methoxybenzoate in excess to 10 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at a fixed temperature (controlled by a circulating water bath, accuracy ±0.1 K). Standard intervals: 278.15 K to 323.15 K.

-

Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe to prevent precipitation.[4]

-

Filtration: Filter through a 0.45 µm PTFE membrane.[4]

-

Quantification:

-

Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.[4]

-

HPLC: Dilute the filtrate and analyze against a standard curve (Stationary phase: C18; Mobile phase: MeOH/Water 80:20; Detection: UV 254 nm).

-

Thermodynamic Modeling & Analysis

To interpolate solubility at unmeasured temperatures (crucial for cooling crystallization design), experimental data must be fitted to thermodynamic models.[4]

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the solubility of benzoate esters.[4] It accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility of the solute.[4]

- : Absolute temperature (Kelvin).[4]

- : Empirical parameters derived from regression analysis.

Interpretation for Researchers:

-

Parameter A & B: Reflect the enthalpy of solution and solute-solvent interactions.

-

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

-

Validation: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit, allowing you to confidently predict solubility at any temperature within the range.[4]

Dissolution Mechanism Diagram

Figure 2: Thermodynamic mechanism of dissolution.[4] For Methyl 3,5-dibromo-4-methoxybenzoate, dispersion forces (F2) and dipole interactions (F1) are the primary drivers in organic solvents.[4]

Applications in Process Design

Recrystallization Strategy

Based on the solubility differential between hot and cold solvents, Methanol or Ethanol are the recommended solvents for purification.[4]

-

Procedure: Dissolve the crude ester in boiling methanol (approx. 65°C). The solubility is high.[4]

-

Cooling: Slowly cool to 0–5°C. The solubility drops largely due to the rigid dibromo-structure, forcing the pure compound to crystallize while impurities remain in the mother liquor.

Reaction Solvent Selection

For reactions involving nucleophilic attack on the ester or modification of the methoxy group:

-

Recommended: Ethyl Acetate or THF .[4] These provide high solubility at ambient temperatures, ensuring homogeneous kinetics without the risk of precipitation.[4]

References

-

BenchChem. (2025).[3][4][5][6] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from [4]

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[4] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(4).[4] Retrieved from

-

Sha, O., et al. (2012).[4] Solubility and Thermodynamic Properties of Methyl 4-bromo-3,5-dimethoxybenzoate in Different Solvents. Journal of Chemical & Engineering Data. (Cited as comparative methodology for halogenated benzoates).[4]

-

Apelblat, A., & Manzurola, E. (1999).[4] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat Model).

Sources

- 1. 70264-94-7 CAS MSDS (METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methyl 3,5-dibromo-4-methoxybenzoate safety data sheet (SDS)

Technical Guide: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)

Executive Summary Methyl 3,5-dibromo-4-methoxybenzoate is a specialized halogenated aromatic ester used primarily as a regioselective intermediate in the synthesis of complex pharmaceutical scaffolds. Its core utility lies in the 3,5-dibromo substitution pattern, which enables dual-site functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a comprehensive technical breakdown of its physiochemical properties, safety protocols, and handling requirements for R&D applications.

Chemical Identification & Physiochemical Properties

Identity Verification

-

IUPAC Name: Methyl 3,5-dibromo-4-methoxybenzoate

-

CAS Registry Number: 22812-61-9[1]

-

Molecular Formula: C

H -

SMILES: COC(=O)C1=CC(Br)=C(OC)C(Br)=C1[2]

Table 1: Physiochemical Constants

| Property | Value | Technical Note |

| Molecular Weight | 323.97 g/mol | High bromine content significantly increases density relative to non-halogenated analogs. |

| Physical State | Solid (Crystalline) | Typically appears as an off-white to pale beige powder. |

| Melting Point | 90–95 °C (Predicted) | Experimental verification recommended per batch. Analogs (e.g., Methyl 3,5-dibromo-4-methylbenzoate) melt at ~97°C. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, DMF. Insoluble in water. |

| LogP | ~3.5 (Predicted) | Lipophilic nature requires non-aqueous waste streams. |

Hazard Assessment & Toxicology (GHS Classification)

Core Hazard Profile While specific toxicological data (LD50) for this exact isomer is limited, its structural class (polybrominated benzoate esters) dictates a strict safety profile. It acts as a potent irritant to mucous membranes and skin.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanism The electrophilic nature of the carbonyl carbon, combined with the electron-withdrawing bromine substituents, increases the reactivity of the ester. Upon hydrolysis in physiological pH (mucous membranes), it releases 3,5-dibromo-4-methoxybenzoic acid and methanol, both of which contribute to local irritation.

Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow hydrolysis or discoloration over months.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly required if the container is well-sealed.

-

Segregation: Keep away from strong oxidizers (e.g., permanganates) and strong bases (e.g., NaOH, which causes rapid hydrolysis).

Experimental Protocol: Solvation & Reaction Setup

-

Weighing: Use an anti-static gun if the powder is static-prone. Weigh inside a fume hood.

-

Solvent Choice: For cross-coupling reactions, 1,4-Dioxane or Toluene are preferred. Ensure solvents are anhydrous to prevent ester hydrolysis.

Visual Workflow: Emergency Spill Response The following diagram outlines the decision logic for managing a solid spill of Methyl 3,5-dibromo-4-methoxybenzoate in a laboratory setting.

Caption: Decision tree for safe containment and disposal of brominated ester spills.

Synthesis & Application Context

Synthetic Utility Methyl 3,5-dibromo-4-methoxybenzoate is a "linchpin" scaffold. The two bromine atoms at the 3 and 5 positions are chemically equivalent, but steric hindrance from the 4-methoxy group can be leveraged to control mono-substitution in carefully optimized conditions.

Primary Workflow: Synthesis and Utilization

-

Precursor: 4-Methoxybenzoic acid (Anisic acid).

-

Bromination: Electrophilic aromatic substitution using Br

/AcOH or NBS. -

Esterification: Conversion to the methyl ester to protect the acid and increase solubility for subsequent couplings.

-

Coupling: Suzuki-Miyaura coupling to install aryl groups at the 3/5 positions.

Visual Workflow: Synthetic Pathway

Caption: Synthetic route from anisic ester precursor to functionalized drug scaffold.

References

-

PubChem. (2025).[7][8][9] Methyl 3,5-dibromo-4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link] (Used for analog physiochemical property estimation).

Sources

- 1. 22812-61-9|Methyl 3,5-dibromo-4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. dollycorporation.com [dollycorporation.com]

- 7. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of Methyl 3,5-dibromo-4-methoxybenzoate from 4-methoxybenzoate

Technical Application Note: Regioselective Synthesis of Methyl 3,5-dibromo-4-methoxybenzoate

Part 1: Core Directive & Strategic Overview

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate starting from Methyl 4-methoxybenzoate (Methyl Anisate).

Scientific Rationale: This synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate, Methyl 4-methoxybenzoate, possesses two directing groups with opposing electronic effects:[]

-

Methoxy group (-OMe) at C4: A strong activator and ortho, para-director.[]

-

Ester group (-COOMe) at C1: A moderate deactivator and meta-director.

The "Cooperative" Advantage:

Crucially, the ortho positions relative to the methoxy group (C3 and C5) are also the meta positions relative to the ester group. Both groups cooperatively direct the incoming electrophile (

Scope: This protocol is designed for laboratory-scale synthesis (10g – 50g) but is adaptable for process scale-up. It prioritizes high purity (>98%) suitable for downstream pharmaceutical coupling (e.g., Suzuki-Miyaura cross-coupling).[]

Part 2: Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| Methyl 4-methoxybenzoate | 166.17 | 1.0 | Substrate |

| Bromine ( | 159.81 | 2.5 | Electrophile Source |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |

| Sodium Bisulfite ( | 104.06 | N/A | Quenching Agent |

| Methanol | 32.04 | N/A | Recrystallization Solvent |

Safety Critical: Elemental bromine is highly corrosive and volatile. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves.[]

Step-by-Step Methodology

Step 1: Reactor Setup

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.[]

-

Charge the flask with Methyl 4-methoxybenzoate (1.0 eq).[]

-

Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

Step 2: Electrophile Addition (Controlled)

-

Charge the addition funnel with Bromine (2.5 eq).

-

Critical Control Point: Add the bromine dropwise over 30–45 minutes at Room Temperature (RT).

-

Observation: The solution will turn dark red/orange.[] An exotherm is expected; ensure the temperature does not exceed 40°C during addition to prevent side-chain bromination.[]

-

Step 3: Reaction Propagation

-

Once addition is complete, stir at RT for 1 hour.

-

Thermal Drive: Heat the reaction mixture to 55–60°C for 2–3 hours.

-

Why? The first bromine adds easily.[] The second bromine encounters increased steric hindrance and the inductive deactivation from the first halogen.[] Mild heating ensures conversion of the mono-bromo intermediate to the di-bromo product.[]

-

Step 4: Quench and Isolation

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly into a beaker containing Ice Water (10x volume of acid used).

-

Visual Endpoint: Add saturated aqueous Sodium Bisulfite (

) solution dropwise with vigorous stirring until the red bromine color disappears and a white/off-white precipitate persists.[] -

Filter the solid using a Buchner funnel.[] Wash the cake copiously with water to remove residual acetic acid.[]

Step 5: Purification

-

Recrystallize the crude solid from hot Methanol (or Ethanol).

-

Cool slowly to RT, then to 4°C. Filter the purified crystals and dry under vacuum at 45°C.

Part 3: Process Visualization

Reaction Mechanism & Pathway

Caption: Stepwise electrophilic bromination showing the cooperative directing effects of the ester and methoxy groups.

Experimental Workflow

Caption: Operational workflow for the isolation of high-purity dibromo ester.

Part 4: Quality Control & Self-Validation

To ensure scientific integrity, the product must pass the following "Go/No-Go" criteria.

Proton NMR ( H NMR) Validation

This is the most definitive test. The symmetry of the product eliminates the coupling patterns seen in the starting material.[]

| Feature | Starting Material (Methyl Anisate) | Target Product (Dibromo Ester) | Interpretation |

| Aromatic Region | Two Doublets (AA'BB' system) ~6.9 & 7.9 ppm | Singlet (2H) ~8.1–8.2 ppm | Pass: Loss of coupling indicates substitution at both ortho positions (C3, C5).[] |

| Methoxy (-OMe) | Singlet ~3.8 ppm | Singlet ~3.9 ppm | Slight downfield shift due to ortho-bromines.[] |

| Ester (-COOMe) | Singlet ~3.9 ppm | Singlet ~3.9 ppm | Remains relatively stable.[] |

Physical Properties

-

Appearance: White to off-white crystalline solid.[]

-

Melting Point: The introduction of two heavy bromine atoms significantly raises the melting point compared to the starting material.[]

-

Starting Material: 48–52°C.

-

Target Product: Distinctly higher (Acid precursor melts >220°C; Ester typically >100°C).

-

Note: If the melting point is low (<60°C), the reaction is incomplete (likely mono-bromo).[]

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Mono-bromo product | Reaction stopped too early or temp too low. | Ensure heating to 60°C for at least 2 hours. Check stoichiometry (Br2 must be >2.0 eq). |

| Product is Yellow/Orange | Trapped Bromine. | Wash filter cake thoroughly with dilute Sodium Bisulfite solution. |

| Benzylic Bromination | Temperature too high or light exposure. | Keep reaction <65°C. Wrap flask in foil if radical bromination is suspected (unlikely in AcOH). |

References

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

-

BenchChem. "Application Notes and Protocols for Esterification and Bromination of Benzoic Acid Derivatives." .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate (Analogous Structure/Properties). .

-

ChemicalBook. "Methyl 3,5-dibromo-4-methoxybenzoate CAS 22812-61-9 Data." .

Sources

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction of Methyl 3,5-dibromo-4-methoxybenzoate

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced materials.[2][3] The reaction's broad functional group tolerance and predictable stereoselectivity make it an invaluable tool for researchers in drug development and materials science.[4]

This technical guide provides an in-depth exploration of the Heck reaction using a specific and functionally rich substrate: Methyl 3,5-dibromo-4-methoxybenzoate. The presence of two bromine atoms offers the potential for selective mono- or di-vinylation, opening avenues for the synthesis of diverse molecular architectures. The electron-donating methoxy group and the electron-withdrawing methyl ester moiety further influence the reactivity of the aryl halide, presenting unique challenges and opportunities for optimization.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying scientific principles that govern this versatile reaction.

Theoretical Framework: Understanding the Heck-Mizoroki Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 3,5-dibromo-4-methoxybenzoate to form a Pd(II) complex. This is often the rate-determining step.[2]

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product. For the reaction to proceed, the alkylpalladium(II) intermediate must have a syn-periplanar hydrogen atom available for elimination.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent all play critical roles in the efficiency and selectivity of each step in this cycle.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols

Part 1: Synthesis of Methyl 3,5-dibromo-4-methoxybenzoate

A reliable synthesis of the starting material is paramount. The following protocol is adapted from established procedures for the bromination of activated aromatic compounds.[5][6]

Materials:

-

4-Methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous Iron(III) bromide (FeBr₃) (catalytic amount)

-

Glacial Acetic Acid

-

Methanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol for Bromination:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide.

-

In a separate flask, dissolve N-Bromosuccinimide (2.2 eq) in glacial acetic acid.

-

Add the NBS solution dropwise to the stirred solution of 4-methoxybenzoic acid at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to yield crude 3,5-dibromo-4-methoxybenzoic acid.

Protocol for Fischer Esterification:

-

To the crude 3,5-dibromo-4-methoxybenzoic acid in a round-bottom flask, add an excess of methanol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude Methyl 3,5-dibromo-4-methoxybenzoate by recrystallization from a suitable solvent system such as methanol/water or ethyl acetate/hexanes.

Part 2: Palladium-Catalyzed Heck Reaction with an Alkene (e.g., Styrene)

The following protocol is a generalized procedure based on established conditions for the Heck reaction of aryl bromides.[4][7] Optimization may be required for specific alkenes and to control for mono- versus di-vinylation.

Materials:

-

Methyl 3,5-dibromo-4-methoxybenzoate

-

Alkene (e.g., Styrene, 1.1 eq for mono-vinylation, 2.2 eq for di-vinylation)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), 2-3 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Reaction Setup Workflow:

Caption: A typical workflow for setting up a Heck reaction.

Detailed Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,5-dibromo-4-methoxybenzoate (1.0 eq), Palladium(II) acetate (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.5 eq).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

-

Add the alkene via syringe to the stirred reaction mixture.

-

Heat the reaction to the desired temperature (typically between 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction solvent).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes key parameters that can be varied to optimize the Heck reaction of Methyl 3,5-dibromo-4-methoxybenzoate and provides expected outcomes based on general principles of the Heck reaction.

| Parameter | Variation | Rationale and Expected Outcome |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst. The choice of catalyst can influence reaction rates and catalyst stability.[1] |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphines can facilitate the oxidative addition step, especially for less reactive aryl bromides.[7] |

| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | The base is crucial for regenerating the Pd(0) catalyst. The choice of base can affect the reaction rate and selectivity.[3] |

| Solvent | DMF, MeCN, Toluene, Dioxane | The solvent's polarity and coordinating ability can impact the solubility of reagents and the stability of intermediates. Polar aprotic solvents like DMF are often effective.[8] |

| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.[3] |

| Alkene Equivalents | 1.0 - 1.2 eq | For selective mono-vinylation. |

| 2.0 - 2.5 eq | To favor di-vinylation. |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium source. Consider in situ reduction of a Pd(II) precatalyst. |

| Insufficiently reactive aryl bromide | Increase the reaction temperature. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition. | |

| Poorly soluble reagents | Choose a solvent in which all components are soluble at the reaction temperature. | |

| Formation of side products (e.g., reduced arene) | Presence of water or other proton sources | Use anhydrous solvents and reagents. Ensure the reaction is performed under a dry, inert atmosphere. |

| Mixture of mono- and di-vinylation products | Incorrect stoichiometry of the alkene | For mono-vinylation, use a slight excess of the alkene (1.1-1.2 eq). For di-vinylation, use a larger excess (2.2-2.5 eq) and potentially a longer reaction time or higher temperature. |

| Non-selective reaction | Adjust the reaction time and temperature. Lower temperatures and shorter reaction times may favor mono-vinylation. | |

| Low yield of the desired stereoisomer | Isomerization of the product | The Heck reaction typically yields the trans-alkene as the major product. If isomerization is observed, consider using a milder base or lower reaction temperature.[4] |

Conclusion

The Palladium-catalyzed Heck reaction of Methyl 3,5-dibromo-4-methoxybenzoate is a versatile and powerful method for the synthesis of complex vinylated aromatic compounds. By carefully selecting the catalyst system, base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The potential for selective mono- or di-vinylation further enhances the synthetic utility of this substrate. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel molecules for drug discovery and materials science.

References

- Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(47), 13414–13415.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.

- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.

- U.S. Patent No. 5,424,479. (1995).

- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.

- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (2011). PMC.

- Methyl 3,5-dimethoxybenzo

- Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.).

- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.

- Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.).

- The Synthesis of Methyl 4-Methoxybenzoate: A Look

- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.

- Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.).

- Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid. (n.d.). Benchchem.

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016).

- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol

- Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram. (n.d.).

- Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. (2021). PMC.

- Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst | Request PDF. (2025).

- Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. (n.d.). Benchchem.

- An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid (CAS: 4073-35-2). (n.d.). Benchchem.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

Application Notes and Protocols for the Synthesis of Methyl 3,5-dibromo-4-methoxybenzoate

Introduction: The Strategic Importance of Selective Bromination

The targeted synthesis of Methyl 3,5-dibromo-4-methoxybenzoate is a process of significant interest in the fields of organic synthesis and medicinal chemistry. This molecule serves as a valuable building block, where the bromine atoms act as versatile synthetic handles for the introduction of further functionalities through cross-coupling reactions. The methoxy and methyl ester groups, in turn, can be manipulated to construct more complex molecular architectures. The strategic placement of the bromine atoms ortho to the methoxy group and meta to the methyl ester is a direct consequence of the principles of electrophilic aromatic substitution, making this synthesis a compelling case study for understanding substituent effects in aromatic chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the bromination of methyl p-anisate to yield Methyl 3,5-dibromo-4-methoxybenzoate. We will delve into the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, and discuss the necessary safety precautions and analytical techniques for product characterization.

Reaction Mechanism: A Tale of Two Substituents

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate from methyl p-anisate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The outcome of this reaction is governed by the electronic properties of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

The methoxy group is a powerful activating group and an ortho, para-director. Its lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by an electrophile. This electron-donating effect is strongest at the ortho and para positions.

Conversely, the methyl ester group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In the case of methyl p-anisate, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Since the para position is already occupied by the methyl ester, the incoming bromine electrophiles are directed to the two equivalent ortho positions. The deactivating nature of the methyl ester group at the meta positions further reinforces this regioselectivity.

The generally accepted mechanism for electrophilic aromatic bromination proceeds through a two-step process:

-

Formation of the Electrophile: In the presence of a Lewis acid catalyst like FeBr₃, or in a polar protic solvent like acetic acid, molecular bromine (Br₂) is polarized, generating a potent electrophile (Br⁺).[2]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of methyl p-anisate attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][4]

-

Deprotonation and Restoration of Aromaticity: A base (such as the solvent or Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1][4]

Given the strong activation by the methoxy group, two bromine atoms are readily substituted onto the ring at the positions ortho to the methoxy group.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl p-anisate | Reagent Grade, 99% | Major Chemical Supplier | Starting material.[5] |

| Bromine (Br₂) | ACS Reagent Grade | Major Chemical Supplier | Highly toxic and corrosive. Handle with extreme care in a fume hood. |

| Glacial Acetic Acid | ACS Reagent Grade | Major Chemical Supplier | Solvent and catalyst. |

| Sodium thiosulfate (Na₂S₂O₃) | Anhydrous, 98% | Major Chemical Supplier | For quenching excess bromine. |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For neutralization. |

| Ethanol | 95% or Absolute | Major Chemical Supplier | For recrystallization. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Chemical Supplier | For drying the organic layer. |

| Round-bottom flask | 250 mL | Standard lab supplier | |

| Reflux condenser | Standard lab supplier | ||

| Dropping funnel | Standard lab supplier | ||

| Magnetic stirrer and stir bar | Standard lab supplier | ||

| Heating mantle | Standard lab supplier | ||

| Buchner funnel and filter flask | Standard lab supplier | ||

| Ice bath |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis:

Caption: Experimental workflow for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve methyl p-anisate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

-

Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be performed at room temperature in a well-ventilated fume hood. A slight exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-90 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold water (approximately 10 times the volume of the reaction mixture). To neutralize any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of bromine disappears.[6]

-

Work-up - Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

-

Purification - Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Safety Precautions

Bromine (Br₂):

-

Hazards: Bromine is a highly toxic, corrosive, and volatile liquid.[7] Inhalation can be fatal, and it can cause severe skin burns and eye damage.[8][9] It is also a strong oxidizing agent.

-

Handling: Always handle bromine in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles with a face shield.[7][9][10] Have a solution of sodium thiosulfate readily available to neutralize any spills.

Glacial Acetic Acid:

-

Hazards: Glacial acetic acid is corrosive and can cause severe skin and eye burns.[11] Its vapors can irritate the respiratory system.

-

Handling: Handle in a fume hood and wear appropriate PPE. Avoid inhalation of vapors.

General Precautions:

-

Ensure all glassware is dry before use.

-

Perform the reaction in a well-ventilated area.

-

Dispose of all chemical waste according to institutional guidelines.[8][10]

Product Characterization

The identity and purity of the synthesized Methyl 3,5-dibromo-4-methoxybenzoate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point indicates a high degree of purity. |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with appropriate chemical shifts and integration values. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. |

| IR Spectroscopy | The infrared spectrum should display characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-Br stretches. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Continue refluxing and monitor by TLC. If necessary, a slight excess of bromine can be added. |

| Low Yield | Product loss during work-up or recrystallization. | Ensure complete precipitation before filtration. Use a minimal amount of hot solvent for recrystallization and cool thoroughly. |

| Product is an oil or does not solidify | Impurities present. | Attempt to purify by column chromatography. Ensure all water-soluble byproducts are thoroughly removed during the work-up. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided guidelines for characterization and troubleshooting further support the successful execution of this synthesis in a research and development setting.

References

- Vertex AI Search. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - ChemicalBook.

- Vertex AI Search. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research.

- Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific.

- Vertex AI Search. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts.

- Vertex AI Search. 10 - Safety data sheet.

- Vertex AI Search. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning.

- Vertex AI Search. Standard Operating Procedure: Bromine Safety.

- Vertex AI Search. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem.

- Vertex AI Search. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps.

- Vertex AI Search. Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.

- Vertex AI Search. Safety Data Sheet: Bromine - Carl ROTH.

- Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich.

- Vertex AI Search. Methyl anisate - Wikipedia.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl anisate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. cpachem.com [cpachem.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Comprehensive Methylation of 3,5-dibromo-4-hydroxybenzoic Acid

Abstract

This technical guide provides a detailed protocol for the exhaustive methylation of 3,5-dibromo-4-hydroxybenzoic acid to synthesize methyl 3,5-dibromo-4-methoxybenzoate. This transformation involves the simultaneous etherification of the phenolic hydroxyl group and esterification of the carboxylic acid functionality. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a robust and efficient procedure. This document elucidates the underlying chemical principles, provides a step-by-step methodology, and includes essential data for successful execution and product characterization.

Introduction